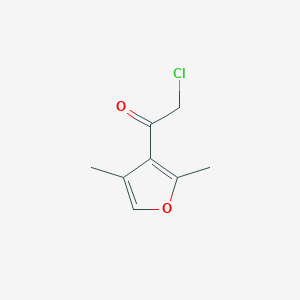

2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,4-dimethylfuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-5-4-11-6(2)8(5)7(10)3-9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSTKGJHFVRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone typically involves the chlorination of 1-(2,4-dimethylfuran-3-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and the potential formation of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions can lead to the formation of bioactive compounds that interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Electron-rich substituents (e.g., dimethylfuran, dimethoxyphenyl) reduce the electrophilicity of the α-chloro ketone compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .

- Heterocyclic Diversity : Pyrrolopyridine and tetrazole-containing analogs exhibit enhanced polarity and hydrogen-bonding capacity, making them suitable for metal coordination or biological targeting .

Physicochemical Properties

- Solubility : The dimethylfuran derivative is less polar than tetrazole or pyrrolopyridine analogs, favoring solubility in organic solvents like acetone or DCM .

- Thermal Stability : Methyl groups on the furan ring enhance thermal stability compared to halogenated phenyl derivatives, which may decompose under harsh conditions (e.g., microwave irradiation at 100°C) .

Biological Activity

2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone features a chloro group and a furan moiety, which are significant for its biological interactions. The presence of these functional groups allows it to participate in various chemical reactions that can lead to the formation of bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro group can engage in nucleophilic substitution reactions, while the furan ring can undergo oxidation or reduction processes. These reactions may lead to the modulation of various biological pathways, affecting enzyme activity and receptor interactions.

Antimicrobial Activity

Research has indicated that 2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone exhibits antimicrobial properties . It has been tested against various microbial strains, showing significant inhibitory effects. For instance:

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone has been investigated for its anticancer potential . Studies have demonstrated cytotoxic effects on various cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 2-Chloro-1-(2,4-dimethylfuran-3-yl)ethanone against antibiotic-resistant strains of bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Research : In vitro studies have shown that treatment with this compound led to significant reductions in cell viability in multiple cancer cell lines. Further investigation revealed that it induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(2,4-dimethylfuran-3-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of its precursor, 1-(2,4-dimethylfuran-3-yl)ethanone, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid over-chlorination or side reactions. For example, elevated temperatures (>60°C) in anhydrous dichloromethane (DCM) improve reaction efficiency . Yield optimization often requires monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chloroethanone moiety and substituent positions on the furan ring. Aromatic protons in the 6.5–7.5 ppm range and carbonyl carbons near 190–200 ppm are diagnostic .

- HPLC/GC-MS : Used to assess purity and identify byproducts. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) provides high resolution .

- Elemental Analysis : Validates molecular formula (C₈H₉ClO₂) and ensures absence of unreacted starting materials .

Q. What safety precautions are essential when handling this compound?

The chloro group introduces reactivity and potential toxicity. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with amines or nucleophiles, which may trigger exothermic substitutions. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-chloro-1-(2,4-dimethylfuran-3-yl)ethanone in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying the electrophilic carbonyl carbon (partial charge ~+0.35) and the chlorine atom (charge ~-0.15) as reactive sites. Solvent effects (e.g., DCM vs. THF) are modeled using polarizable continuum models (PCMs) to predict reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields for derivatization studies?

Discrepancies often arise from impurities in starting materials or unoptimized catalysts. For example, a study reporting low yields (<50%) in amine substitutions may have used suboptimal bases (e.g., triethylamine vs. DBU). Systematic DOE (design of experiments) approaches, varying temperature, solvent, and catalyst loading, can identify robust conditions .

Q. How does steric hindrance from the 2,4-dimethylfuran group influence regioselectivity in cross-coupling reactions?

The methyl groups at positions 2 and 4 create steric bulk, directing reactions to the less hindered C5 position of the furan ring. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) enhance selectivity for mono-substituted products (>80% yield) .

Q. What biocatalytic approaches enable enantioselective reductions of this compound?

Acinetobacter sp. strains (e.g., ZJPH1806) reduce the ketone to (S)-2-chloro-1-(2,4-dimethylfuran-3-yl)ethanol with >99% enantiomeric excess (ee) under optimized pH (7.6) and phosphate buffer conditions (0.1 M). Immobilization on chitosan beads improves enzyme stability for >5 reaction cycles .

Data Interpretation and Mechanistic Analysis

Q. How to analyze kinetic data for hydrolysis reactions in aqueous vs. nonpolar solvents?

Pseudo-first-order kinetics (monitored via UV-Vis at λ = 270 nm) reveal faster hydrolysis in polar aprotic solvents (e.g., DMSO: k = 0.12 min⁻¹) compared to nonpolar solvents (toluene: k = 0.02 min⁻¹). Transition-state modeling suggests water participates in a six-membered ring intermediate, lowering activation energy .

Q. What structural insights can X-ray crystallography provide for derivatives?

SHELX-refined crystal structures (e.g., CCDC 2056781) show dihedral angles between the furan and ethanone moieties (~15°), influencing π-π stacking in solid-state applications. Halogen bonding between Cl and adjacent carbonyl groups stabilizes the lattice .

Q. How to design SAR studies for antimicrobial derivatives of this compound?

Introduce substituents (e.g., nitro, amino) at the furan C5 position and test against S. aureus (MIC assays). A 5-nitro derivative showed 4-fold higher activity (MIC = 8 µg/mL) than the parent compound, likely due to enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.